![molecular formula C16H20N4O7 B14752556 tricyclo[5.2.1.02,6]decan-8-amine;2,4,6-trinitrophenol CAS No. 1052-60-4](/img/structure/B14752556.png)
tricyclo[5.2.1.02,6]decan-8-amine;2,4,6-trinitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tricyclo[5.2.1.02,6]decan-8-amine;2,4,6-trinitrophenol is a complex organic compound that combines the structural features of tricyclo[5.2.1.02,6]decan-8-amine and 2,4,6-trinitrophenol. This compound is notable for its unique tricyclic structure and the presence of nitro groups, which impart distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tricyclo[5.2.1.02,6]decan-8-amine typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the formation of the desired tricyclic structure .
Industrial Production Methods
Industrial production of tricyclo[5.2.1.02,6]decan-8-amine;2,4,6-trinitrophenol involves large-scale chemical processes that are optimized for yield and purity. These processes may include continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures .
Analyse Des Réactions Chimiques
Types of Reactions
Tricyclo[5.2.1.02,6]decan-8-amine;2,4,6-trinitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The compound can undergo substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas in the presence of a catalyst, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield tricyclo[5.2.1.02,6]decan-8-amine derivatives with amine functionalities .
Applications De Recherche Scientifique
Tricyclo[5.2.1.02,6]decan-8-amine;2,4,6-trinitrophenol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a subject of interest in studies of molecular interactions and biological activity.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: The compound is used in the manufacture of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tricyclo[5.2.1.02,6]decan-8-amine;2,4,6-trinitrophenol involves its interaction with molecular targets through its nitro and amine groups. These interactions can lead to various biochemical effects, depending on the specific pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tricyclo[5.2.1.0(2,6)]decan-8-one: Shares a similar tricyclic structure but lacks the nitro groups.
Tricyclo[4.4.0.0,3,8]decan-2-amine hydrochloride: Another tricyclic compound with different functional groups.
Propriétés
Numéro CAS |
1052-60-4 |
|---|---|
Formule moléculaire |
C16H20N4O7 |
Poids moléculaire |
380.35 g/mol |
Nom IUPAC |
tricyclo[5.2.1.02,6]decan-8-amine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C10H17N.C6H3N3O7/c11-10-5-6-4-9(10)8-3-1-2-7(6)8;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h6-10H,1-5,11H2;1-2,10H |
Clé InChI |
DSXWYYGZTIVPLF-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C(C1)C3CC2CC3N.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


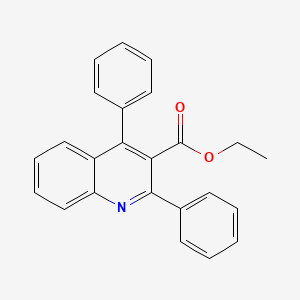
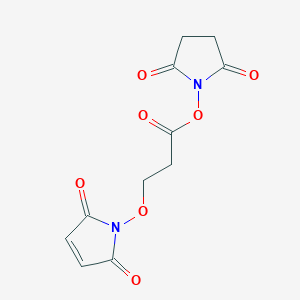
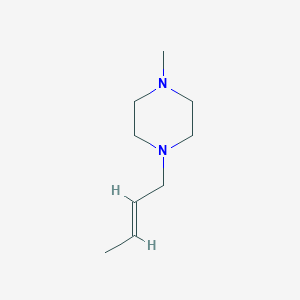
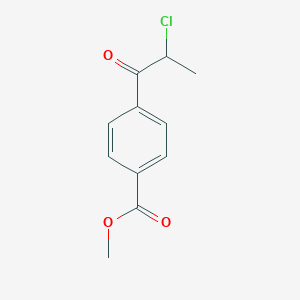
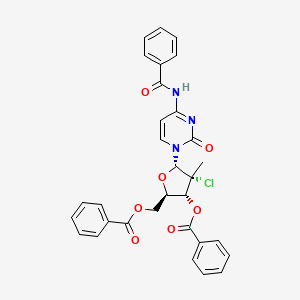
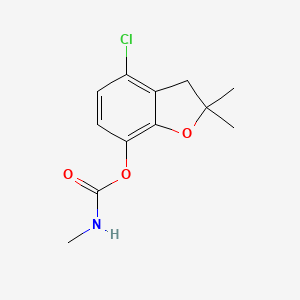
![1,6-Dimethyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B14752523.png)
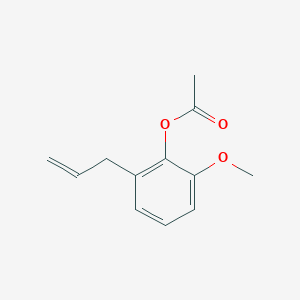
![2-Butyl-8-chloro-6-phenyl-1h-pyrazolo[1,2-a]cinnoline-1,3(2h)-dione](/img/structure/B14752546.png)
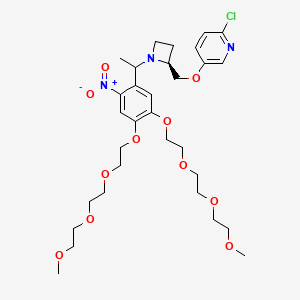
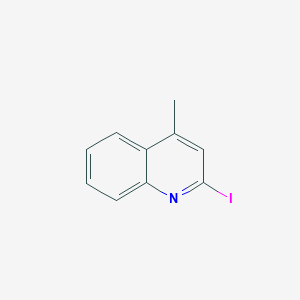
![5-amino-N-[(3-fluoro-4-hydroxyphenyl)methyl]-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B14752570.png)

![2-(10,11-Dihydro-5h-dibenzo[b,f]azepin-5-yl)-n,n-dimethylpropan-1-amine](/img/structure/B14752575.png)
